2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15785650
InChI: InChI=1S/C9H12N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h6-7H,1-5H2
SMILES:
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde

CAS No.:

Cat. No.: VC15785650

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde -

Specification

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde
Standard InChI InChI=1S/C9H12N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h6-7H,1-5H2
Standard InChI Key DKRZPDRPQIIHRS-UHFFFAOYSA-N
Canonical SMILES C1CCN2C=C(N=C2C1)CC=O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde consists of a bicyclic system comprising a partially saturated imidazo[1,2-a]pyridine ring fused to an acetaldehyde moiety. The tetrahydroimidazo[1,2-a]pyridine component introduces conformational rigidity, while the acetaldehyde group provides a reactive aldehyde site for further derivatization.

Molecular Formula: C₉H₁₂N₂O
Molecular Weight: 176.22 g/mol.

Spectroscopic and Physicochemical Properties

While experimental data on this specific compound are sparse, analogous imidazo[1,2-a]pyridine derivatives exhibit distinct spectroscopic signatures:

  • IR Spectroscopy: Stretching vibrations at ~1650–1700 cm⁻¹ (C=O of aldehyde) and ~3100 cm⁻¹ (C-H aromatic).

  • NMR: Proton environments include δ 9.5–10.0 ppm (aldehyde proton), δ 7.0–8.5 ppm (aromatic protons), and δ 1.5–3.0 ppm (saturated ring protons).

PropertyValue/Range
Melting PointNot reported
SolubilityLikely polar aprotic solvents (DMF, DMSO)
LogP (Predicted)1.2–1.8

Synthetic Methodologies

Optimization of Reaction Conditions

Key parameters from analogous syntheses include:

ParameterOptimal ConditionImpact on Yield
Solvent1,4-DioxaneEnhances nucleophilicity
BaseCs₂CO₃ (0.05 equiv)Facilitates deprotonation
TemperatureReflux (100–120°C)Accelerates cyclization
Reaction Time5–12 hoursBalances completion vs. degradation

These conditions, derived from studies on 2-aminopyridine derivatives, suggest pathways to optimize the target compound’s synthesis .

Reactivity and Functionalization

Aldehyde-Driven Reactions

The acetaldehyde group undergoes characteristic transformations:

  • Nucleophilic Addition: Reacts with amines to form Schiff bases.

  • Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol.

  • Cyclization: Intramolecular reactions with adjacent amines yield fused heterocycles.

Ring Modification Strategies

The tetrahydroimidazo[1,2-a]pyridine core can be functionalized via:

  • Electrophilic Aromatic Substitution: Bromination or nitration at electron-rich positions.

  • Hydrogenation: Further saturation of the pyridine ring under high-pressure H₂.

Biological Activity and Mechanisms

Hypothesized Pharmacological Targets

While direct studies are lacking, structural analogs exhibit:

  • Kinase Inhibition: Binding to ATP pockets via the imidazo ring’s planar geometry.

  • Neurotransmitter Modulation: Interaction with GABA-A receptors due to conformational mimicry.

Applications in Medicinal Chemistry

Lead Compound Development

The molecule’s scaffold serves as a template for designing:

  • Antimicrobial Agents: Modified to include sulfonamide groups.

  • Antidepressants: Functionalized with serotonin reuptake inhibitors.

Drug Delivery Systems

Conjugation to nanoparticles via the aldehyde group enhances bioavailability and targeted delivery.

Challenges and Future Directions

Synthetic Limitations

Current hurdles include:

  • Low Yield in Scale-Up: Due to side reactions at the aldehyde site.

  • Stereochemical Control: Racemization during ring functionalization.

Research Priorities

  • Catalyst Design: Developing asymmetric catalysts for enantioselective synthesis.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator